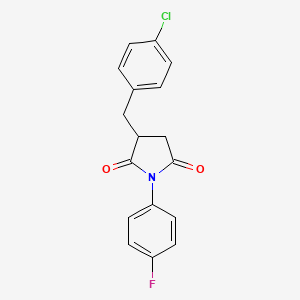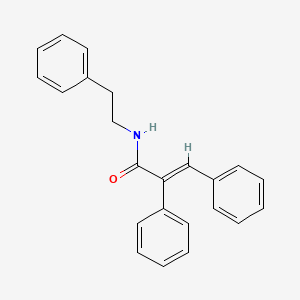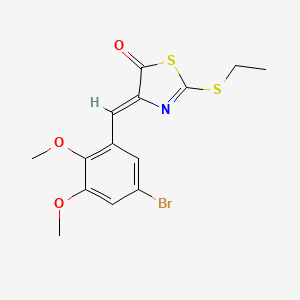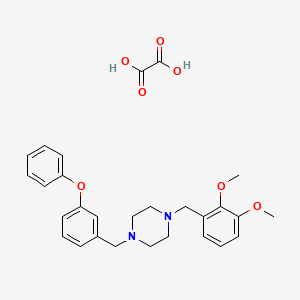
3-(4-chlorobenzyl)-1-(4-fluorophenyl)-2,5-pyrrolidinedione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-chlorobenzyl)-1-(4-fluorophenyl)-2,5-pyrrolidinedione, also known as CFP, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a derivative of thalidomide, a medication that was originally developed as a sedative but was later found to cause birth defects. CFP has been found to have anti-inflammatory and immunomodulatory properties, making it a promising candidate for the treatment of various diseases.
Wirkmechanismus
The exact mechanism of action of 3-(4-chlorobenzyl)-1-(4-fluorophenyl)-2,5-pyrrolidinedione is not fully understood. However, it is believed that this compound exerts its effects by inhibiting the production of certain cytokines, which are proteins that play a key role in the immune response. By inhibiting cytokine production, this compound may be able to reduce inflammation and modulate the immune system.
Biochemical and Physiological Effects
This compound has been found to have a number of biochemical and physiological effects. Studies have shown that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. In addition, this compound has been found to increase the production of anti-inflammatory cytokines such as IL-10. These effects suggest that this compound may be able to reduce inflammation and modulate the immune system.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 3-(4-chlorobenzyl)-1-(4-fluorophenyl)-2,5-pyrrolidinedione in lab experiments is that it has been extensively studied and its properties are well understood. In addition, this compound is relatively easy to synthesize and is commercially available. However, one limitation of using this compound in lab experiments is that it can be toxic at high concentrations, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research on 3-(4-chlorobenzyl)-1-(4-fluorophenyl)-2,5-pyrrolidinedione. One area of research is in the development of this compound-based therapies for the treatment of cancer and autoimmune diseases. Another potential direction is in the study of the mechanism of action of this compound, which could lead to the development of more effective treatments. Finally, there is potential for the development of new derivatives of this compound that may have improved properties and efficacy.
Synthesemethoden
The synthesis of 3-(4-chlorobenzyl)-1-(4-fluorophenyl)-2,5-pyrrolidinedione involves several steps, starting with the reaction of 4-chlorobenzylamine with phosgene to form 4-chlorobenzoyl chloride. This intermediate is then reacted with 4-fluoroaniline to form the corresponding amide, which is subsequently cyclized to form the pyrrolidinedione ring. The final product is obtained after purification and isolation.
Wissenschaftliche Forschungsanwendungen
3-(4-chlorobenzyl)-1-(4-fluorophenyl)-2,5-pyrrolidinedione has been studied extensively for its potential applications in scientific research. One of the most promising areas of research is in the field of cancer treatment. Studies have shown that this compound has anti-tumor activity and can inhibit the growth of various cancer cell lines. In addition, this compound has been found to have anti-inflammatory and immunomodulatory properties, making it a potential candidate for the treatment of autoimmune diseases such as rheumatoid arthritis and multiple sclerosis.
Eigenschaften
IUPAC Name |
3-[(4-chlorophenyl)methyl]-1-(4-fluorophenyl)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClFNO2/c18-13-3-1-11(2-4-13)9-12-10-16(21)20(17(12)22)15-7-5-14(19)6-8-15/h1-8,12H,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIALJBGWBQPRBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)C2=CC=C(C=C2)F)CC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![N-{2,2,2-trichloro-1-[(4-methylphenyl)amino]ethyl}-2-thiophenecarboxamide](/img/structure/B5184582.png)
![3-({4-[(1-allyl-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenoxy}methyl)benzoic acid](/img/structure/B5184590.png)
![N-[1-(1-{[5-(hydroxymethyl)-2-furyl]methyl}-4-piperidinyl)-1H-pyrazol-5-yl]-4-phenylbutanamide](/img/structure/B5184595.png)
![2-amino-5-(3,4-dimethoxybenzylidene)-4,6-dimethyl-5H-cyclopenta[b]pyridine-3,7-dicarbonitrile](/img/structure/B5184610.png)

![N-(4-bromo-2-fluorophenyl)-1-[(4-fluorophenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5184619.png)

![4-[5-chloro-2-(1-piperidinylcarbonyl)phenoxy]-1-(2-phenylethyl)piperidine](/img/structure/B5184630.png)